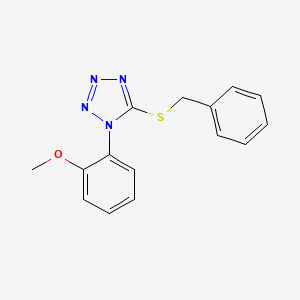![molecular formula C18H22N2OS B5768258 N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5768258.png)
N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea, also known as DMTU, is a chemical compound that has gained attention for its potential applications in scientific research. DMTU belongs to the class of thiourea compounds, which have been found to possess various biological activities.
Mechanism of Action
N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea exerts its biological activities by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause oxidative stress. N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea acts as a potent antioxidant, protecting cells from oxidative damage and reducing inflammation. It has also been found to inhibit the activity of various enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various animal models of disease. N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has also been found to protect against radiation-induced DNA damage and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea is a relatively stable compound that can be easily synthesized in a laboratory setting. It has been extensively studied for its biological activities, and its mechanism of action is well understood. However, N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has some limitations for lab experiments, including its solubility in aqueous solutions and potential toxicity at high concentrations.
Future Directions
Future research on N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea could focus on its potential use as a therapeutic agent for various diseases, such as diabetes, cardiovascular diseases, and neurodegenerative diseases. Further studies could investigate the optimal dosage and administration of N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea for therapeutic purposes. Additionally, research could focus on the development of new derivatives of N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea with improved biological activities and reduced toxicity.
Synthesis Methods
N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea can be synthesized by reacting 3,5-dimethylaniline with 4-methoxyphenethyl isothiocyanate in the presence of a base. The reaction yields N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea as a white crystalline solid, which can be purified by recrystallization. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. It has been used in scientific research to investigate the role of oxidative stress in various diseases, such as diabetes, cardiovascular diseases, and neurodegenerative diseases. N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has also been studied for its potential use as a radioprotective agent, as it has been found to protect against radiation-induced DNA damage.
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-10-14(2)12-16(11-13)20-18(22)19-9-8-15-4-6-17(21-3)7-5-15/h4-7,10-12H,8-9H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJMDYHBSQXUBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5768176.png)


![N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5768198.png)
![N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5768202.png)
![ethyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5768209.png)
![4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5768213.png)

![methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5768223.png)
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5768250.png)


![{4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride](/img/structure/B5768281.png)
![N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5768291.png)